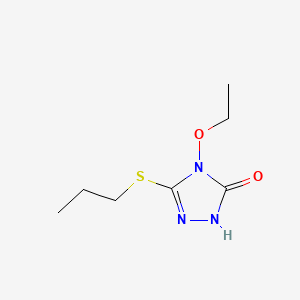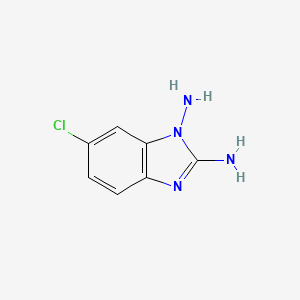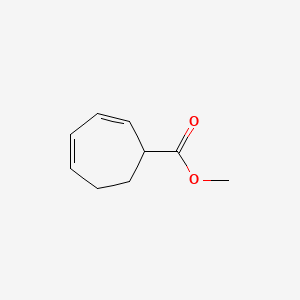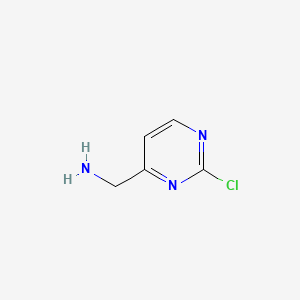![molecular formula C9H14O2 B575096 Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate CAS No. 177719-27-6](/img/structure/B575096.png)
Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate is a unique organic compound characterized by its bicyclic structure, which includes two cyclopropane rings. This compound is known for its high strain energy due to the presence of the small, three-membered cyclopropane rings. The molecular formula of Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate is C9H14O2 .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives, including Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate, involves the reaction of carbenes with alkenes. Carbenes, such as methylene (CH2), can be generated in situ from reagents like chloroform and potassium hydroxide (KOH). The reaction of these carbenes with alkenes results in the formation of cyclopropane rings .
Industrial Production Methods
Industrial production of cyclopropane derivatives often employs catalytic systems to facilitate the formation of the strained rings. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been reported to efficiently produce cyclopropane derivatives .
化学反应分析
Types of Reactions
Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
科学研究应用
Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate involves the strain energy of the cyclopropane rings, which makes the compound highly reactive. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the ester group can be targeted by nucleophiles, leading to the formation of substituted products .
相似化合物的比较
Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, known for its high strain energy and reactivity.
Cyclobutane: Another small-ring compound with four carbon atoms, less strained than cyclopropane.
Cyclopentane: A five-membered ring compound with lower strain energy compared to cyclopropane and cyclobutane
Uniqueness
Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate is unique due to its bicyclic structure, which imparts higher strain energy and reactivity compared to monocyclic compounds like cyclopropane and cyclobutane. This makes it a valuable compound in synthetic chemistry for creating complex molecules with specific three-dimensional orientations .
属性
IUPAC Name |
ethyl 1-cyclopropylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-8(10)9(5-6-9)7-3-4-7/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUVQGYUFNNBRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Hexenoicacid,6-amino-2-(methylamino)-,[S-(E)]-(9CI)](/img/new.no-structure.jpg)
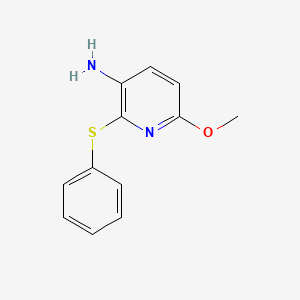
![10,14-dioxa-1,8-diazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8,11(15),12-hexaene](/img/structure/B575016.png)
![ethyl 2-[(1S)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate](/img/structure/B575018.png)
